Vanadium silicide (V3Si)
CAS No.: 12039-76-8
Cat. No.: VC20946447
Molecular Formula: SiV3
Molecular Weight: 180.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12039-76-8 |
|---|---|
| Molecular Formula | SiV3 |
| Molecular Weight | 180.91 g/mol |
| Standard InChI | InChI=1S/Si.3V |
| Standard InChI Key | VKTGMGGBYBQLGR-UHFFFAOYSA-N |
| SMILES | [Si].[V].[V].[V] |
| Canonical SMILES | [Si].[V].[V].[V] |
Introduction
Crystal Structure and Physical Properties
Crystal Structure
The crystal structure of V3Si plays a crucial role in its superconducting properties. V3Si typically exists in a cubic A15 phase, which contains two formula units per unit cell . In this structure, vanadium atoms form three orthogonal linear chains, while silicon atoms occupy a body-centered lattice (bcc) position .
The cubic structure of V3Si is characterized by only one type of chemical bond between vanadium atoms. Silicon atoms primarily serve to stabilize the crystal structure of the cubic phase . In this arrangement, vanadium atoms lengthen in pairs on the cube faces, while silicon atoms occupy the body-centered positions .
A notable feature of the crystal structure is that vanadium atoms generate a system of three essentially non-interacting orthogonal linear chains with specific bond lengths . This unique arrangement contributes to the electronic properties that enable superconductivity in V3Si.
In addition to the cubic phase, V3Si can also exist in a tetragonal phase under certain conditions . The transformation between cubic and tetragonal phases can impact the superconducting properties of the material.
Physical Properties
V3Si exhibits several notable physical properties that make it valuable for various applications. As an A15 intermetallic compound, it demonstrates high mechanical strength and thermal stability. These characteristics, combined with its superconducting capabilities, make it suitable for applications requiring both structural integrity and superconductivity at relatively high temperatures.
The material properties of V3Si include:
Superconductivity in Vanadium Silicide (V3Si)
Superconducting Properties
V3Si is classified as a Type II superconductor with a critical temperature (Tc) reported up to about 17.1 K . This relatively high Tc makes it an attractive material for applications requiring operation at temperatures achievable with liquid hydrogen or closed-cycle refrigeration systems.
As a Type II superconductor, V3Si exhibits a mixed state between the lower critical field (Hc1) and the upper critical field (Hc2), allowing partial magnetic flux penetration while maintaining superconductivity . The upper critical magnetic field of V3Si has been measured at approximately 20 T, from which researchers have deduced a superconducting coherence length of 4 nm, consistent with previously reported bulk values .
V3Si is characterized as an s-wave superconductor with an isotropic energy gap . This property makes it suitable for superconducting devices such as Josephson junctions and superconducting quantum interference devices (SQUIDs).
The electron-phonon coupling parameter (λ) for V3Si has been estimated to be 1.07, confirming that it is a strongly coupled BCS (Bardeen-Cooper-Schrieffer) superconductor . This strong electron-phonon coupling contributes to its relatively high critical temperature compared to conventional superconductors.
Superconducting Performance
Recent studies have demonstrated impressive superconducting performance metrics for V3Si thin films. Researchers have measured superconducting critical currents exceeding 10^6 amperes per square centimeter at low temperatures in micron-scale bars fabricated from V3Si . This high current-carrying capacity is essential for applications in high-field magnets and power transmission.
The superconducting properties of V3Si can be influenced by various factors, including:
-
Synthesis method and conditions
-
Film thickness and uniformity
-
Substrate material and orientation
-
Thermal stress induced by the substrate
-
Presence of impurities or secondary phases
Research has shown that over-annealing V3Si films can lead to complete depletion of barrier layers (such as SiO2), forming diffuse interfaces and driving the formation of undesirable silicon-rich silicides . By carefully controlling annealing time and temperature, higher quality superconducting films can be achieved with optimal superconducting properties .
Synthesis Methods
Thin Film Synthesis
Several methods have been developed for the synthesis of V3Si thin films, each with its advantages and limitations. These methods include:
Interdiffusion Process
A prominent approach involves the interdiffusion between a metallic vanadium film and an underlying silicon substrate at temperatures between 650 and 750°C . This method favors the formation of the vanadium-rich A15 phase by limiting the supply of available silicon for the reaction . The process has been shown to produce V3Si films with critical temperatures higher than 13 K .
In a variation of this approach, researchers have investigated the reactive diffusion between vanadium and silicon dioxide films on silicon at temperatures ranging from 650 to 800°C . This process has been studied using neutron reflectometry to reveal the phase transformation dynamics during thin film growth .
Molecular Beam Epitaxy
Molecular beam epitaxial (MBE) techniques have been successfully employed to grow superconducting V3Si thin films directly on silicon substrates . This process typically involves codeposition of vanadium and silicon in a controlled 3:1 flux ratio from dual electron-beam evaporators onto clean, heated silicon substrates under ultrahigh vacuum conditions .
A notable achievement using this technique is the metastable fabrication of the superconducting A15 V3Si phase directly on crystalline silicon substrates without the formation of thermodynamically favored silicon-rich VxSiy phases . Films with thicknesses between 500-1000 Å have been successfully produced using this method .
RF Sputtering
V3Si thin films have also been prepared using RF sputtering from a compound V3Si target at room temperature onto various substrates, including sapphire and oxide-coated silicon wafers . This process is typically followed by rapid thermal annealing to achieve the desired crystalline structure and superconducting properties .
High-Power Impulse Magnetron Sputtering
Recent research has explored the deposition of thin film V3Si using single-target high-power impulse magnetron sputtering on sapphire and niobium substrates . This technique offers potential advantages for coating complex geometries, such as superconducting RF cavities .
Characterization Techniques
Various analytical techniques have been employed to characterize V3Si thin films, including:
-
Energy dispersive X-ray spectroscopy (EDX) to verify stoichiometry
-
X-ray photoelectron spectroscopy (XPS) to analyze surface composition
-
Rutherford Backscattering Spectrometry (RBS) to analyze material composition as a function of depth
-
Cross-sectional Transmission Electron Microscopy (TEM) for interface analysis
These characterization techniques have been crucial for establishing correlations between synthesis conditions, material structure, and superconducting properties .
Applications
Quantum Computing and Devices
V3Si shows significant promise for applications in quantum computing and device technologies. Its relatively high critical temperature is an appealing property for use in silicon-compatible quantum devices and circuits . As an s-wave superconductor with an isotropic energy gap, V3Si is suitable for superconducting devices such as Josephson junctions and other quantum circuit elements .
The integration of V3Si with silicon technology offers a pathway to combine the advantages of superconducting circuits (such as very short gating times in the order of nanoseconds) with traditional Complementary Metal-Oxide-Semiconductor (CMOS) technology . This integration capability is particularly valuable for developing hybrid quantum systems that leverage both superconducting and semiconducting components within a single device .
Superconducting RF Cavities
V3Si has emerged as a potential alternative to niobium for next-generation thin film superconducting radio frequency (SRF) cavities . Current generation bulk niobium SRF cavities are approaching their theoretical performance limits, and next-generation accelerators demand higher accelerating gradients at higher operational temperatures .
The relatively high critical temperature of V3Si (compared to niobium) could allow for operation at temperatures of 4 K or higher, while its higher critical field could lead to higher accelerating gradients . These properties make V3Si a promising candidate for high-performance SRF applications in particle accelerators and other scientific instruments .
High Magnetic Field Applications
As a Type II superconductor with high critical currents, V3Si is attractive for applications requiring operation in high magnetic fields . These applications include:
-
Nuclear magnetic resonance (NMR) spectroscopy, where high-field superconducting magnets are essential
-
Nuclear fusion reactions, which require strong magnetic confinement systems
-
High-field research magnets for scientific investigations
-
Magnetic energy storage systems
The upper critical field of 20 T and critical current densities exceeding 10^6 A/cm² make V3Si particularly suitable for these high-field applications .
Recent Research Developments
Phase Formation Studies
Recent research has focused on understanding the phase formation mechanisms in V3Si thin films. In-situ investigation using neutron reflectometry has revealed the dynamics of phase transformation during thin film growth driven by different annealing strategies . These studies have examined the silicide formation when a thin layer of vanadium undergoes reactive diffusion with a silicon dioxide film on silicon at various temperatures .
Researchers have developed chemical models to investigate the time evolution of different phases under various annealing temperatures, with results validated using X-ray diffraction and cross-sectional TEM analysis . These studies have established important correlations between structure and superconducting properties, highlighting the impact of annealing conditions on the quality and performance of V3Si films .
Interface Engineering
The interface between V3Si and substrate materials has been identified as a critical factor affecting superconducting properties. Rutherford Backscattering Spectrometry (RBS) analysis has been employed to study the formation of superconducting V3Si thin films throughout the sample growth process .
RBS data has confirmed that vanadium layers can fully react with SiO2 substrates to form V3Si at the interface, with an additional vanadium oxide (VOx) layer forming atop the V3Si film . The thickness of the V3Si layer has been shown to range from 63 to 130 nm, depending on annealing temperatures between 750°C and 800°C .
Initial reactive ion etching (RIE) studies have yielded promising results for local removal of vanadium oxide layers to facilitate electrical contact formation to the superconducting layer . These developments represent important steps toward the fabrication of functional superconducting devices for quantum technology applications .
Surface Structure and Multigap Superconductivity
Recent investigations have explored the surface structure and multigap superconductivity of V3Si using scanning tunneling microscopy . These studies have provided insights into the fundamental properties of superconductivity in V3Si, contributing to a deeper understanding of its potential applications in quantum technologies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume